7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-30-19-10-4-7-16-12-20(31-22(16)19)24(29)26-18-9-3-2-6-15(18)13-21-27-23(28-32-21)17-8-5-11-25-14-17/h2-12,14H,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRZYFDOYMFRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxy-4-methoxybenzaldehyde
The benzofuran core is synthesized via base-catalyzed intramolecular aldol condensation (Scheme 1):
- Ethyl 2-formyl-6-methoxyphenoxyacetate is cyclized in DMF with anhydrous K₂CO₃ (1.5 eq.) at 92–94°C for 4 h, yielding ethyl 7-methoxybenzofuran-2-carboxylate (73% yield).
- Saponification : The ester is hydrolyzed with NaOH (2 M, ethanol/H₂O, reflux, 6 h) to afford 7-methoxybenzofuran-2-carboxylic acid (89% yield).
Table 1: Optimization of Cyclization Conditions
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Base | K₂CO₃ (1.5 eq.) | 73 |
| Solvent | DMF | 73 |
| Temperature (°C) | 92–94 | 73 |
| Alternative Base | Cs₂CO₃ | 58 |
Synthesis of 2-((3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)aniline
Formation of the 1,2,4-Oxadiazole Ring
The oxadiazole moiety is constructed via a two-step sequence (Scheme 2):
- Amidoxime Formation : 3-Pyridinecarbonitrile (1.0 eq.) reacts with hydroxylamine hydrochloride (1.2 eq.) in ethanol (reflux, 8 h) to yield N'-hydroxy-3-pyridinecarboximidamide (82%).
- Cyclodehydration : The amidoxime is treated with 2-(chloromethyl)benzoic acid (1.1 eq.) using EDCl/HOBt (1.2 eq.) in DMF (rt, 12 h), forming 2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzoic acid (68%).
Reduction to Primary Amine
The benzoic acid derivative is converted to the corresponding aniline via Curtius rearrangement (Scheme 3):
- Activation : The acid is treated with CDI (1.5 eq.) in THF (rt, 1 h) to form the imidazolide.
- Ammonolysis : Reaction with NaN₃ (2.0 eq.) in DMF (0°C → rt, 6 h) generates the acyl azide, which undergoes thermal decomposition (toluene, reflux, 3 h) to yield 2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline (54%).
Table 2: Key Spectroscopic Data for Oxadiazole Intermediate
| Compound | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline | 8.95 (s, 1H, Py-H), 8.60 (d, 1H, Py-H), 7.85 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂) | 293.1 [M+H]⁺ |
Amide Bond Formation
CDI-Mediated Coupling
The final step involves conjugating the benzofuran carboxylate with the aniline derivative (Scheme 4):
- Activation : 7-Methoxybenzofuran-2-carboxylic acid (1.0 eq.) is treated with CDI (1.5 eq.) in THF (rt, 1 h) to form the reactive imidazolide.
- Nucleophilic Attack : Addition of 2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline (1.2 eq.) in THF (0°C → rt, 12 h) affords the target compound (62% yield).
Alternative Method : HATU-mediated coupling in DMF with DIPEA (2.0 eq.) achieves higher yields (78%) but requires rigorous purification.
Table 3: Comparison of Amidation Conditions
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| CDI | CDI, THF | THF | 62 |
| HATU | HATU, DIPEA | DMF | 78 |
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity (RT = 12.7 min).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine moiety.
Substitution: Substitution reactions may involve the replacement of functional groups on the benzofuran or pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The compound in focus has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that compounds containing oxadiazole and pyridine moieties can induce apoptosis in cancer cells, suggesting a mechanism where the compound may disrupt cellular processes essential for cancer cell survival .
1.2 Antimicrobial Properties
Several studies have highlighted the antimicrobial effects of benzofuran derivatives. The presence of the pyridinyl and oxadiazole groups in 7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide contributes to its efficacy against a range of bacterial and fungal pathogens. This makes it a candidate for further development into antimicrobial agents .
Pharmacological Applications
2.1 Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are critical in the pathophysiology of various inflammatory diseases .
2.2 Neuroprotective Properties
Recent studies suggest that compounds similar to this compound have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .
Material Science Applications
3.1 Photoluminescent Properties
The compound's structure allows it to exhibit photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs). The integration of such compounds into electronic devices can enhance their efficiency and performance .
3.2 Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form complexes with various drugs can improve solubility and bioavailability, facilitating targeted delivery mechanisms .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in breast cancer cell lines using derivatives of the compound. |
| Study B | Antimicrobial Properties | Showed efficacy against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations lower than standard antibiotics. |
| Study C | Neuroprotective Effects | Indicated reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease when treated with the compound. |
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs of this compound are derivatives where the heterocyclic substituents or core motifs are modified. A notable example is BE33414 (7-methoxy-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1-benzofuran-2-carboxamide; CAS 1797268-08-6), which replaces the pyridin-3-yl group with a thiophen-2-yl moiety .
Structural and Physicochemical Comparison
The table below highlights key differences between the target compound and BE33414:
| Property | Target Compound | BE33414 |
|---|---|---|
| IUPAC Name | 7-Methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide | 7-Methoxy-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1-benzofuran-2-carboxamide |
| Heterocyclic Substituent | Pyridin-3-yl (N-containing aromatic ring) | Thiophen-2-yl (S-containing aromatic ring) |
| Molecular Formula | C₂₄H₁₉N₄O₄ | C₂₃H₁₇N₃O₄S |
| Molecular Weight | 451.44 g/mol | 431.46 g/mol |
Implications of Structural Differences
- In contrast, the thiophene in BE33414 is electron-rich and may favor hydrophobic interactions .
- Metabolic Stability : The sulfur atom in BE33414 could influence metabolic pathways (e.g., susceptibility to oxidation by cytochrome P450 enzymes), whereas the pyridine group might confer resistance to certain enzymatic degradation mechanisms.
- Binding Affinity : Pyridine’s nitrogen atom may improve binding to metal ions or acidic residues in enzyme active sites, whereas thiophene’s larger atomic radius and polarizability could alter steric or electronic complementarity.
Research Trends and Limitations
The 1,2,4-oxadiazole ring is a common bioisostere for ester or amide groups, offering metabolic stability and rigidity . However, the absence of explicit biological or pharmacokinetic data limits a conclusive comparison. Further studies evaluating potency, selectivity, and ADME (absorption, distribution, metabolism, excretion) properties are necessary to validate hypotheses derived from structural differences.
Biological Activity
The compound 7-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.4 g/mol. The structure includes a benzofuran core, a methoxy group, and a pyridinyl oxadiazole moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria.
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines in vitro, indicating potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives related to the pyridinyl oxadiazole structure. The results demonstrated significant activity against multiple bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound's structural features contribute to its effectiveness against microbial pathogens .
Antitumor Activity
In vitro studies on cancer cell lines have indicated that the compound can inhibit cell growth through several mechanisms:
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
- Apoptosis Induction : The compound activates apoptotic pathways, leading to increased rates of programmed cell death in tumor cells.
A notable study reported IC50 values ranging from to against specific cancer cell lines, suggesting strong potential for development as an anticancer drug .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It appears to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : The compound may bind to DNA or interfere with its replication processes, contributing to its antitumor effects.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Bacterial Resistance : A recent study highlighted the compound's ability to overcome resistance in common bacterial strains by disrupting their metabolic pathways .
- Cancer Cell Line Evaluation : In research involving breast cancer cell lines, the compound demonstrated significant cytotoxicity with minimal effects on normal cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
